4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
Brand Name: Vulcanchem
CAS No.: 120085-65-6
VCID: VC20903202
InChI: InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1
SMILES: CC(=O)OC1COC(=CC1OC(=O)C)C#N
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile

CAS No.: 120085-65-6

Cat. No.: VC20903202

Molecular Formula: C10H11NO5

Molecular Weight: 225.2 g/mol

* For research use only. Not for human or veterinary use.

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile - 120085-65-6

Specification

CAS No. 120085-65-6
Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
IUPAC Name [(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate
Standard InChI InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1
Standard InChI Key KMXDTKJIUISDND-VHSXEESVSA-N
Isomeric SMILES CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N
SMILES CC(=O)OC1COC(=CC1OC(=O)C)C#N
Canonical SMILES CC(=O)OC1COC(=CC1OC(=O)C)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator